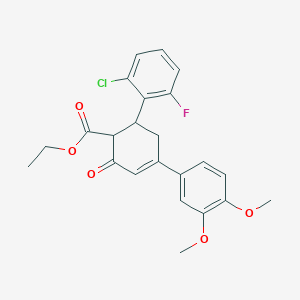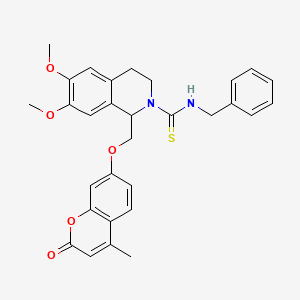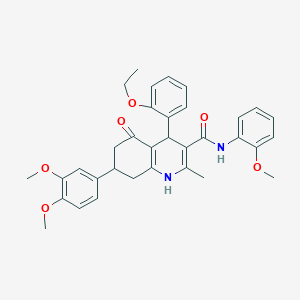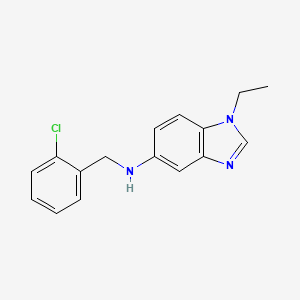![molecular formula C18H14BrN3O B11438890 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438890.png)
6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a bromine atom, a furan ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Research explores its potential therapeutic applications, including its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share the bromine and pyridine features but differ in their core structure and substituents.
6-Bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one: This compound has a similar furan ring and bromine atom but features a chromen-4-one core instead of an imidazo[1,2-a]pyridine.
Uniqueness: 6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14BrN3O |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14BrN3O/c1-12-7-9-15(23-12)17-18(20-14-5-3-2-4-6-14)22-11-13(19)8-10-16(22)21-17/h2-11,20H,1H3 |
InChI Key |
JIBWEONLMSLNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438818.png)
![6-chloro-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438823.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11438825.png)

![[4-[10-(4-Ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B11438831.png)
![2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11438838.png)
![Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11438843.png)


![5-[(4-fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11438851.png)


![Ethyl 3-(4-chlorophenyl)-5-(3-chloropropanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11438876.png)
![(2E)-6-(4-methylbenzyl)-2-[(3-methylthiophen-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438881.png)
